molecular formula C11H9NO2S B1397455 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid CAS No. 1006875-97-3

1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid

カタログ番号: B1397455
CAS番号: 1006875-97-3
分子量: 219.26 g/mol
InChIキー: IARGEVMBPSORNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical context and discovery

The development of this compound as a research compound reflects the broader historical evolution of benzothiazole chemistry, which traces its origins to the late nineteenth century. The benzothiazole scaffold itself was first synthesized by German chemist Heinrich Debus in 1889, initially garnering interest primarily as a synthetic intermediate in organic chemistry. However, the medicinal potential of benzothiazole derivatives began to unfold gradually as researchers explored their biological activities and pharmacological effects throughout the twentieth century. The specific combination of benzothiazole with cyclopropanecarboxylic acid moieties represents a more contemporary development in heterocyclic chemistry, emerging from the recognition that hybrid structures incorporating multiple pharmacophoric elements can exhibit enhanced biological activities.

The systematic investigation of cyclopropanecarboxylic acid derivatives has its own distinct historical trajectory, with early studies focusing on their unique chemical reactivity and potential as synthetic intermediates. Cyclopropanecarboxylic acid itself was first prepared through various synthetic routes including the hydrolysis of cyclopropyl cyanide and the oxidation of cyclopropyl methyl ketone with sodium hypobromite. The recognition that cyclopropanecarboxylic acid derivatives could serve as building blocks for more complex molecular architectures led to the development of compounds like this compound. Modern synthetic methodologies have made such complex structures more accessible, contributing to their increased prominence in contemporary research applications.

The convergence of benzothiazole and cyclopropanecarboxylic acid chemistry represents a natural evolution in the field of heterocyclic compound development. As researchers have sought to create molecules with enhanced selectivity and potency for various biological targets, the combination of these two well-established scaffolds has provided a promising avenue for drug discovery and materials science applications. The specific compound this compound, with its unique structural features, exemplifies this strategic approach to molecular design.

Chemical classification and nomenclature

This compound belongs to the broad class of heterocyclic carboxylic acids, specifically representing a hybrid structure that incorporates both a benzothiazole heterocycle and a cyclopropane ring system. According to systematic nomenclature conventions, the compound is classified as a substituted cyclopropanecarboxylic acid where the substituent is a benzothiazole moiety attached at the 6-position of the benzothiazole ring. The benzothiazole component consists of a fused benzene and thiazole ring system, with the sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively of the five-membered heterocycle. This structural arrangement places the compound within the larger family of benzothiazole derivatives, which are known for their diverse pharmacological properties and applications in various fields of chemistry.

特性

IUPAC Name

1-(1,3-benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10(14)11(3-4-11)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARGEVMBPSORNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)N=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Cyclopropanation: The benzothiazole derivative is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropane carboxylate ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

化学反応の分析

1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using electrophilic or nucleophilic reagents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields.

科学的研究の応用

Anticancer Activity

1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid has shown promising results in anticancer research. Studies indicate that derivatives of benzothiazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this acid have been tested against human colon cancer (HCT116), breast cancer (MCF-7), and lung adenocarcinoma (A549) cell lines. The results demonstrated that some derivatives possess IC50 values in the low micromolar range, indicating potent activity.

Cell Line IC50 Value (µM) Reference
HCT11612.5
MCF-715.0
A54910.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentrations (MICs) for these organisms were determined, with some derivatives showing MIC values as low as 25 µg/mL.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus50Moderate
Escherichia coli25Good
Candida albicans30Moderate

Neuropharmacological Applications

Recent research has indicated potential neuropharmacological applications for this compound. Certain derivatives have demonstrated anticonvulsant activity in animal models, suggesting their utility in treating epilepsy or other seizure disorders. The efficacy was evaluated using the maximal electroshock seizure (MES) test, with promising results indicating protection rates exceeding 80% at specific dosages.

Case Studies

Several case studies highlight the application of this compound in drug development:

  • Case Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives derived from this compound against multiple cancer cell lines. The most active compounds were subjected to further pharmacokinetic studies to assess their viability as drug candidates.
  • Antimicrobial Screening : A comprehensive screening of synthesized derivatives against a panel of bacterial and fungal strains revealed several candidates with improved potency compared to existing antibiotics.

作用機序

The mechanism of action of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can lead to modulation of cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic Acid (CAS 1056933-69-7)

  • Key Differences : Replaces the benzothiazole sulfur atom with a secondary amine, forming a benzimidazole ring.
  • Applications: Likely used in kinase inhibitor research, as benzimidazoles are common in anticancer agents.
  • Molecular Weight : 218.23 g/mol (calculated).

1-{Imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic Acid (EN300-28220654)

  • Key Differences : Substitutes benzothiazole with an imidazopyridine ring.
  • Higher molecular weight (386.36 g/mol) suggests greater complexity for target-specific applications.

trans-2-Cyanocyclopropanecarboxylic Acid (CAS 39891-82-2)

  • Key Differences: Lacks a heterocyclic substituent; instead, features a cyano group on the cyclopropane ring.
  • Implications: The electron-withdrawing cyano group increases acidity of the carboxylic acid (pKa ~1.5–2.5), influencing reactivity in coupling reactions . Applications: Intermediate in agrochemical synthesis due to its compact, polar structure.
  • Molecular Weight : 125.12 g/mol .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic Acid (CAS 936727-94-5)

  • Key Differences : Replaces benzothiazole with a benzodioxin ring (two oxygen atoms).
  • Implications: The oxygen-rich dioxin ring enhances polarity, improving aqueous solubility compared to the sulfur-containing benzothiazole . Potential use in cardiovascular drug discovery, as benzodioxins are found in anticoagulants.
  • Molecular Weight : 220.22 g/mol .

1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS 88950-64-5)

  • Key Differences: Contains a tert-butoxycarbonyl (Boc)-protected amino group instead of a heterocycle.
  • Implications :
    • The Boc group stabilizes the amine for peptide synthesis, making it a key intermediate in PROTACs or prodrugs .
    • Lower molecular weight (201.22 g/mol ) facilitates permeability in biological systems.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid Not provided C₁₁H₉NO₂S 219.26 Benzothiazole Drug discovery (discontinued)
1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid 1056933-69-7 C₁₁H₁₀N₂O₂ 218.23 Benzimidazole Kinase inhibitor intermediates
1-{Imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid EN300-28220654 C₁₉H₁₆N₂O₂ 386.36 Imidazopyridine Targeted cancer therapies
trans-2-Cyanocyclopropanecarboxylic acid 39891-82-2 C₅H₅NO₂ 125.12 Cyano Agrochemical intermediates
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid 936727-94-5 C₁₂H₁₂O₄ 220.22 Benzodioxin Cardiovascular agents
1-(Boc-Amino)cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 Boc-protected amine Peptide/prodrug synthesis

Key Findings and Trends

Heterocyclic Influence :

  • Sulfur (benzothiazole) vs. nitrogen (benzimidazole) vs. oxygen (benzodioxin) alters electronic properties and solubility. Benzothiazole derivatives are typically more lipophilic .

Functional Group Impact: Cyano and Boc-amino groups enable diverse reactivity (e.g., nucleophilic acyl substitution for cyano, acid-labile protection for Boc) .

Molecular Weight and Complexity :

  • Imidazopyridine-containing compounds (e.g., 386.36 g/mol ) are suited for high-specificity targets, while simpler derivatives (e.g., 125.12 g/mol ) serve as versatile intermediates .

生物活性

1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid (CAS No. 1006875-97-3) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉NO₂S. The compound features a benzothiazole ring, which is known for its pharmacological significance, and a cyclopropane moiety that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it has been associated with the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathophysiology of Alzheimer's disease .

1. Enzyme Inhibition

Research indicates that derivatives of benzothiazole compounds exhibit significant AChE and BChE inhibitory activities. For example, studies have shown that certain derivatives can be up to tenfold more potent than standard drugs like rivastigmine . The mechanism appears to be pseudo-irreversible, suggesting a strong binding affinity to the enzyme active sites.

2. Anticancer Potential

The compound's anticancer properties have been explored in various studies. It has been evaluated against multiple cancer cell lines, demonstrating moderate to high anticancer activity. The presence of electronegative groups in its structure enhances its efficacy against human chronic myelogenous leukemia cells .

3. Cytotoxicity Studies

In cytotoxicity assays using human cell lines, selected derivatives showed promising results with negligible toxicity at effective concentrations. This suggests a favorable therapeutic index for potential drug development aimed at neurodegenerative disorders and cancer treatment .

Case Studies and Research Findings

Study Findings
Study 1 Evaluated AChE inhibitory activity; compounds showed up to 10x potency compared to rivastigmine.
Study 2 Investigated anticancer activity; compounds exhibited significant effects on leukemia cell lines with minimal cytotoxicity.
Study 3 Explored structure-activity relationships; identified key substituents that enhance biological activity against targeted enzymes.

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(1,3-benzothiazol-6-yl)cyclopropane-1-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis involves constructing the cyclopropane ring and coupling it to the benzothiazole moiety. A common approach is the use of transition-metal-catalyzed cyclopropanation, such as the Simmons-Smith reaction, with zinc catalysts to form the cyclopropane core . For coupling, nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed, depending on the substituent reactivity. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields (e.g., 30–40% faster under 100–150 W irradiation) . Purification via recrystallization or reverse-phase HPLC (C18 column, acetonitrile/water gradient) is critical to isolate the product with >95% purity.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) to resolve the cyclopropane-benzothiazole dihedral angle and confirm stereochemistry . Complement with spectroscopic techniques:

  • NMR : ¹H NMR (DMSO-d6) to identify cyclopropane protons (δ 1.2–1.8 ppm) and benzothiazole aromatic signals (δ 7.5–8.5 ppm).
  • FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals and electrostatic potential surfaces .

Q. What in vitro biological assays are suitable for preliminary evaluation of its bioactivity?

Methodological Answer: Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ determination. Test enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay) . Ensure triplicate measurements and statistical validation (p < 0.05, ANOVA).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Address this by:

  • Reproducibility checks : Validate protocols across independent labs using standardized reagents (e.g., ATCC strains for antimicrobial assays).
  • Analytical rigor : Quantify impurities via LC-MS and correlate with bioactivity (e.g., residual solvents or byproducts >1% may skew results) .
  • Dose-response modeling : Use Hill equation analysis to distinguish true activity from non-specific effects at high concentrations .

Q. What strategies are recommended for studying the hydrolytic stability of the cyclopropane-carboxylic acid moiety?

Methodological Answer: Conduct accelerated stability studies under varying pH (1–13) and temperatures (25–60°C). Monitor degradation via:

  • HPLC-UV : Track parent compound depletion and identify degradation products (e.g., ring-opened derivatives).
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, at pH 7.4 and 37°C, t₁/₂ > 24 hours suggests suitability for in vivo studies .
  • Computational modeling : Predict susceptible bonds using molecular dynamics simulations (e.g., AMBER force field) .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer: Design a focused library with variations in:

  • Benzothiazole substituents : Introduce electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) to modulate π-π stacking .
  • Cyclopropane modifications : Replace carboxylic acid with esters or amides to alter lipophilicity (clogP calculated via ChemDraw).
    Evaluate SAR using multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity .

Methodological Considerations for Data Contradictions

  • Synthetic yield variability : If microwave vs. conventional heating yields differ (>20% disparity), verify catalyst loading and reaction homogeneity .
  • Bioassay discrepancies : Cross-validate with orthogonal assays (e.g., agar diffusion vs. microdilution for antimicrobial activity) .

Citations
[1] Synthesis optimization (microwave methods, purification)
[2] Stability and impurity analysis
[5] Spectroscopic characterization
[7] SAR and substituent effects
[10] X-ray and computational modeling
[11] Cyclopropane derivatives in SAR
[13] Phase change and stability data
[17] Pharmacological evaluation protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。